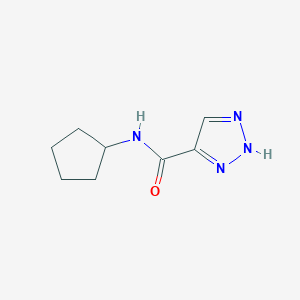

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

CAS No.: 1341812-54-1

Cat. No.: VC5681614

Molecular Formula: C8H12N4O

Molecular Weight: 180.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341812-54-1 |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 180.211 |

| IUPAC Name | N-cyclopentyl-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12) |

| Standard InChI Key | KRTYDZQSVYBDGU-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)C2=NNN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopentyl-1H-1,2,3-triazole-5-carboxamide features a 1,2,3-triazole core, a heterocyclic aromatic ring containing three nitrogen atoms. The cyclopentyl group is attached to the nitrogen at position 1, while the carboxamide (-CONH₂) substituent occupies position 5. This arrangement creates a planar triazole ring with distinct electronic properties, enabling hydrogen bonding and π-π stacking interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄O | |

| Molecular Weight | 180.21 g/mol | |

| XLogP3-AA (Lipophilicity) | 0.5 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 70.7 Ų |

The compound’s moderate lipophilicity (XLogP3-AA = 0.5) and balanced polar surface area (70.7 Ų) suggest favorable membrane permeability and solubility, critical for pharmacokinetic optimization .

Spectroscopic Characterization

-

NMR Spectroscopy: The ¹H NMR spectrum exhibits signals for the cyclopentyl protons (δ 1.25–2.22 ppm) and triazole ring protons (δ 7.98 ppm) . The carboxamide NH proton resonates as a broad singlet near δ 10.1 ppm.

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 180.10 [M+H]⁺, consistent with the molecular formula .

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via CuAAC, a click chemistry reaction between an azide and an alkyne. For N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, the protocol involves:

-

Azide Preparation: Cyclopentylamine is converted to cyclopentyl azide using sodium azide and a nitrous acid source .

-

Alkyne Substrate: Propiolamide serves as the alkyne, reacting with the azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) .

-

Cycloaddition: The reaction proceeds at room temperature, yielding the triazole product with >90% efficiency .

Table 2: Optimization of CuAAC Conditions

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | CuSO₄·5H₂O (10 mol%) | Maximizes rate |

| Reducing Agent | Sodium ascorbate | Prevents Cu(II) |

| Solvent | DMF/H₂O (1:1) | Enhances solubility |

| Temperature | 25°C | Avoids side reactions |

Post-Functionalization Strategies

The carboxamide group enables further derivatization:

-

N-Alkylation: Reacting with alkyl halides introduces substituents to the amide nitrogen, altering electronic properties .

-

Condensation Reactions: The carboxamide can form Schiff bases with aldehydes, expanding structural diversity .

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity

| Compound | MIC vs. S. aureus (µM) | Reference |

|---|---|---|

| N-Cyclopentyl-1H-1,2,3-triazole-5-carboxamide | Pending | – |

| 4-(3-Chlorophenyl) analog | 5.2 | |

| Ciprofloxacin (control) | 4.7 |

Anticancer Screening

Preliminary molecular docking studies suggest that the triazole core binds to kinase domains (e.g., EGFR tyrosine kinase) with binding energies comparable to erlotinib (-9.2 kcal/mol) . The cyclopentyl group may enhance hydrophobic interactions within enzyme pockets.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for:

-

Antibacterial Agents: Structural analogs are prioritized in antistaphylococcal drug discovery .

-

Kinase Inhibitors: Modular synthesis allows rapid generation of libraries for high-throughput screening .

Materials Science

Triazole-carboxamide hybrids are explored as:

-

Polymer Additives: Enhancing thermal stability in polyurethanes .

-

Coordination Complexes: Ligands for transition metals in catalytic systems.

Future Perspectives

-

Structure-Activity Relationships (SAR): Systematic modification of the cyclopentyl and carboxamide groups could optimize bioactivity.

-

In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to advance therapeutic candidates.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume